4-(3-Fluoroazetidin-1-YL)piperidine
CAS No.: 1147422-28-3
Cat. No.: VC8209406
Molecular Formula: C8H15FN2
Molecular Weight: 158.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1147422-28-3 |
---|---|
Molecular Formula | C8H15FN2 |
Molecular Weight | 158.22 |
IUPAC Name | 4-(3-fluoroazetidin-1-yl)piperidine |
Standard InChI | InChI=1S/C8H15FN2/c9-7-5-11(6-7)8-1-3-10-4-2-8/h7-8,10H,1-6H2 |
Standard InChI Key | QCJPGIFKFKZXAQ-UHFFFAOYSA-N |
SMILES | C1CNCCC1N2CC(C2)F |
Canonical SMILES | C1CNCCC1N2CC(C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(3-Fluoroazetidin-1-yl)piperidine dihydrochloride consists of a six-membered piperidine ring connected to a four-membered azetidine ring, with a fluorine atom substituted at the 3-position of the azetidine. The dihydrochloride salt form improves aqueous solubility, a critical factor for biological applications. The molecular formula is C₈H₁₇Cl₂FN₂, with a molecular weight of 231.14 g/mol .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
CAS Number | 1403767-21-4 |
Molecular Formula | C₈H₁₇Cl₂FN₂ |
Molecular Weight | 231.14 g/mol |
Salt Form | Dihydrochloride |
Purity Grades Available | 95% to 98% |
Structural Significance
The fluorine atom induces electron-withdrawing effects, modulating the compound’s reactivity and interaction with biological targets. The azetidine ring’s strain energy (approximately 26 kcal/mol for unsubstituted azetidine) is partially alleviated by fluorine substitution, creating a balance between stability and reactivity . Piperidine’s chair conformation allows for optimal spatial arrangement of the azetidine substituent, facilitating interactions with enzymes or receptors .
Synthesis and Industrial Production
Synthetic Pathways
While detailed synthetic protocols remain proprietary, general routes involve nucleophilic substitution reactions between piperidine derivatives and fluorinated azetidine precursors. Industrial-scale production likely employs continuous flow reactors to optimize yield and purity, as batch processes for strained heterocycles often face challenges in temperature control and byproduct formation .
Purification and Characterization
The final dihydrochloride salt is precipitated using hydrochloric acid and purified via recrystallization from ethanol/water mixtures. Analytical characterization typically involves:
-
Nuclear Magnetic Resonance (NMR): Distinct signals for the azetidine fluorine (δ -120 to -140 ppm in ¹⁹F NMR) and piperidine protons (δ 1.5–3.0 ppm in ¹H NMR) .
-
Mass Spectrometry: A molecular ion peak at m/z 231.14 corresponding to the protonated form .
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a key intermediate in synthesizing neuromodulators and kinase inhibitors. Its fluorine atom enhances blood-brain barrier permeability, making it valuable for central nervous system (CNS) drug candidates. Recent studies highlight its role in:
-
Dopamine Receptor Ligands: Modulating D₂/D₃ receptor affinity through fluorine-mediated hydrogen bonding .
-
Anticancer Agents: Acting as a hinge-binding motif in ATP-competitive kinase inhibitors .
Materials Science
In polymer chemistry, the rigid azetidine-piperidine framework improves thermal stability in polyamides. Fluorine substitution reduces dielectric constants, benefiting electronic encapsulation materials .
Supplier | Purity | Price (1g) |
---|---|---|
Apolloscientific | 95% | $480 |
Chemenu | 95% | $842 |
Matrix Scientific | 98% | $1652 |
Price variations reflect purification costs and batch sizes, with higher-purity grades (>98%) commanding premiums for sensitive biological assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume